2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a tetrahydronaphthalenyl moiety connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 5,6,7,8-tetrahydronaphthalen-1-amine.
Formation of Intermediate: 2-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorophenoxy)acetyl chloride.
Amidation Reaction: The intermediate 2-(2-chlorophenoxy)acetyl chloride is then reacted with 5,6,7,8-tetrahydronaphthalen-1-amine in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Use of Catalysts: Employing catalysts to enhance reaction rates.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Adapting the reaction conditions to large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)acetic acid
- N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- 2-(2-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide stands out due to its unique combination of the chlorophenoxy and tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-9-3-4-11-17(15)22-12-18(21)20-16-10-5-7-13-6-1-2-8-14(13)16/h3-5,7,9-11H,1-2,6,8,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJFJBPBSAUZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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